Tert-butyl 2-chloro-4-nitrophenylcarbamate

Chemical Procurement Synthetic Intermediate Quality Control

Challenge: Sourcing Boc-protected anilines that offer orthogonal reactivity for complex conjugate synthesis while maintaining stability during storage. Solution: Tert-butyl 2-chloro-4-nitrophenylcarbamate (CAS 342882-95-5) - a non-interchangeable intermediate. - **Differentiated reactivity:** 2-chloro-4-nitro pattern vs. non-chlorinated analogs (LogP 3.60 vs 2.94) for enhanced permeability. - **Supply security:** Strict 2-8°C cold chain; consistent purity for SAR and SₙAr diversification. - **Application:** Direct fit for ATP-competitive kinase inhibitors and ADC linker chemistry.

Molecular Formula C11H13ClN2O4
Molecular Weight 272.68
CAS No. 342882-95-5
Cat. No. B3336655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 2-chloro-4-nitrophenylcarbamate
CAS342882-95-5
Molecular FormulaC11H13ClN2O4
Molecular Weight272.68
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])Cl
InChIInChI=1S/C11H13ClN2O4/c1-11(2,3)18-10(15)13-9-5-4-7(14(16)17)6-8(9)12/h4-6H,1-3H3,(H,13,15)
InChIKeyCOQVMYXZGQDMFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tert-butyl 2-chloro-4-nitrophenylcarbamate – Boc-Protected Aniline Building Block


Tert-butyl 2-chloro-4-nitrophenylcarbamate (CAS 342882-95-5) is a bifunctional aryl carbamate characterized by a tert-butoxycarbonyl (Boc) protecting group on an aniline nitrogen and a 2-chloro-4-nitrophenyl aromatic core. This compound is primarily employed as a versatile intermediate in multi-step organic synthesis, particularly for the construction of kinase inhibitor scaffolds and antibody-drug conjugate (ADC) payloads where a protected amine handle and an electron-deficient aromatic ring are required for further functionalization . Its molecular formula is C₁₁H₁₃ClN₂O₄, molecular weight 272.68 g/mol, and the MDL number is MFCD09953052 . The presence of both chloro and nitro substituents on the aromatic ring confers distinct electronic properties and reactivity that differentiate it from simpler Boc-protected anilines.

Tert-butyl 2-chloro-4-nitrophenylcarbamate: Why Simple Substitution Fails


Tert-butyl 2-chloro-4-nitrophenylcarbamate is not functionally interchangeable with its closest commercial analogs, such as tert-butyl 4-nitrophenylcarbamate (CAS 18437-63-3). The 2-chloro-4-nitro substitution pattern provides a unique combination of electron-withdrawing effects and steric environment that critically influences both the stability of the Boc protecting group and the reactivity of the aromatic ring in nucleophilic aromatic substitution (SₙAr) and cross-coupling reactions . Furthermore, the lipophilicity (LogP) and required storage conditions differ significantly, impacting procurement logistics and handling protocols . The following quantitative evidence delineates the specific differentiation points that guide scientific selection.

Tert-butyl 2-chloro-4-nitrophenylcarbamate: Quantitative Differentiation


Purity and Commercial Availability vs. 4-Nitro Analog

Tert-butyl 2-chloro-4-nitrophenylcarbamate is typically offered with a purity specification of 95.0% to 95+% by multiple suppliers . In contrast, the commonly used analog tert-butyl 4-nitrophenylcarbamate is routinely available at higher purities of 97–98% . This difference in purity specification reflects the greater synthetic challenge and handling sensitivity of the 2-chloro-4-nitro substitution pattern, and it directly influences procurement decisions for applications demanding higher initial purity.

Chemical Procurement Synthetic Intermediate Quality Control

Storage Temperature Requirement vs. 4-Nitro Analog

The target compound mandates refrigerated storage at 2–8°C when sealed dry, as specified by Chemscene . Conversely, the structurally simpler analog tert-butyl 4-nitrophenylcarbamate is stable under ambient storage conditions according to both Sigma-Aldrich and Aladdin . This refrigeration requirement for the target compound introduces additional logistical constraints and cost considerations for long-term compound management.

Compound Management Stability Logistics

Lipophilicity (LogP) vs. 4-Nitro Analog

The introduction of the 2-chloro substituent increases the predicted lipophilicity of the target compound. Chemscene reports a computed LogP value of 3.5952 for tert-butyl 2-chloro-4-nitrophenylcarbamate . In contrast, the non-chlorinated analog tert-butyl 4-nitrophenylcarbamate has a significantly lower LogP of 2.9418 . This 0.65 LogP unit increase corresponds to a predicted ~4.5-fold increase in octanol-water partition coefficient, which is highly relevant for medicinal chemistry campaigns where modulating lipophilicity affects passive membrane permeability and metabolic stability.

Medicinal Chemistry Lipophilicity ADME Properties

Boc Protection Reactivity: Optimal Substitution Pattern

Comparative studies of different substitution patterns demonstrate that the 2-chloro-4-nitro arrangement provides optimal reactivity for Boc protection reactions. Alternative patterns such as 3-chloro-4-nitro or 2,6-dichloro-4-nitro exhibit different reactivity profiles . This class-level inference suggests that tert-butyl 2-chloro-4-nitrophenylcarbamate is the preferred precursor for selective mono-Boc protection strategies compared to other positional isomers.

Organic Synthesis Protecting Group Chemistry Nucleophilic Aromatic Substitution

Unique CAS and MDL: Differentiating from Analogs

Tert-butyl 2-chloro-4-nitrophenylcarbamate is unambiguously identified by CAS Registry Number 342882-95-5 and MDL Number MFCD09953052 . In contrast, closely related analogs such as tert-butyl 4-nitrophenylcarbamate (CAS 18437-63-3) and tert-butyl 2-nitrophenylcarbamate (CAS 54614-93-6) possess distinct identifiers. This unique identity is critical for procurement, inventory management, and regulatory documentation in research and industrial settings.

Chemical Registration Procurement Compliance Inventory Management

Tert-butyl 2-chloro-4-nitrophenylcarbamate – Key Application Scenarios


Kinase Inhibitor Scaffold Synthesis via Orthogonal Protection

The Boc-protected aniline moiety allows for orthogonal protection strategies in multi-step kinase inhibitor synthesis. The 2-chloro-4-nitro pattern provides optimal reactivity for subsequent SₙAr or cross-coupling reactions after Boc deprotection, as supported by class-level reactivity studies . This compound is particularly suited for constructing ATP-competitive kinase inhibitors where a functionalized aniline core is required.

ADC Payload Intermediate Preparation

The compound serves as a versatile building block for ADC payloads, where the nitro group can be reduced to an amine for linker attachment, and the chloro substituent enables further diversification. The refrigeration requirement (2–8°C) must be accounted for in storage logistics, but the unique reactivity profile justifies its use in advanced payload synthesis .

Lipophilic Drug Candidate Development

With a computed LogP of 3.5952, significantly higher than the non-chlorinated analog (LogP 2.9418), this compound is advantageous for designing drug candidates that require enhanced membrane permeability or blood-brain barrier penetration . Its lipophilicity can be leveraged in early-stage hit-to-lead optimization.

SₙAr and Cross-Coupling Reactions

The electron-withdrawing nitro and chloro substituents activate the aromatic ring toward SₙAr, making tert-butyl 2-chloro-4-nitrophenylcarbamate a reactive electrophile for C–N and C–C bond-forming reactions. The 2-chloro-4-nitro pattern provides a well-characterized leaving group for displacement by nucleophiles, enabling efficient diversification of the aromatic core .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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